molecular formula C30H24O4S2 B372198 1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene

1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene

Cat. No.: B372198
M. Wt: 512.6g/mol
InChI Key: PWNBWXXAFHATNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene is a complex organic compound characterized by its unique polycyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. Its structure includes multiple fused rings and phenylsulfonyl groups, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene typically involves multi-step organic reactions. One common method includes the cobalt-catalyzed alkyne cyclotrimerization, which is used to form the core polycyclic structure . This process involves the reaction of alkynes in the presence of a cobalt catalyst under controlled conditions to yield the desired polycyclic framework. The phenylsulfonyl groups are then introduced through subsequent sulfonation reactions using reagents such as phenylsulfonyl chloride .

Chemical Reactions Analysis

4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can form strong interactions with various biological molecules, influencing pathways and processes at the molecular level. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4c,9c-Bis(phenylsulfonyl)-4b,4c,5,9b,9c,10-hexahydroindeno[1’,2’:3,4]cyclobuta[1,2-a]indene include other polycyclic compounds with sulfonyl groups, such as:

These compounds share structural similarities but differ in their specific ring systems and functional groups, leading to unique properties and applications.

Properties

Molecular Formula

C30H24O4S2

Molecular Weight

512.6g/mol

IUPAC Name

1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene

InChI

InChI=1S/C30H24O4S2/c31-35(32,23-13-3-1-4-14-23)29-19-21-11-7-9-17-25(21)27(29)30(36(33,34)24-15-5-2-6-16-24)20-22-12-8-10-18-26(22)28(29)30/h1-18,27-28H,19-20H2

InChI Key

PWNBWXXAFHATNX-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3C1(C4C3(CC5=CC=CC=C45)S(=O)(=O)C6=CC=CC=C6)S(=O)(=O)C7=CC=CC=C7

Canonical SMILES

C1C2=CC=CC=C2C3C1(C4C3(CC5=CC=CC=C45)S(=O)(=O)C6=CC=CC=C6)S(=O)(=O)C7=CC=CC=C7

Origin of Product

United States

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